molecular formula C22H17F3N2O4 B6546866 methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946223-07-0

methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546866
CAS No.: 946223-07-0
M. Wt: 430.4 g/mol
InChI Key: MBWRNTSBCFPYEM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s lipophilicity, metabolic stability, and bioavailability .


Molecular Structure Analysis

The compound contains a 1,4-DHP core, which is a common structure in many pharmaceuticals . It also has a trifluoromethyl group attached to a phenyl ring, which could influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many 1,4-DHP derivatives are known to have diverse therapeutic applications, including acting as calcium channel blockers, anti-oxidative agents, anticancer agents, and more .

Future Directions

The future directions for this compound would likely involve further exploration of its potential therapeutic applications, given the diverse activities of 1,4-DHP derivatives . Additionally, the trifluoromethyl group could be explored for its potential to enhance the compound’s properties .

Properties

IUPAC Name

methyl 2-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)16-5-2-3-7-18(16)26-19(28)17-6-4-12-27(20(17)29)13-14-8-10-15(11-9-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWRNTSBCFPYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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